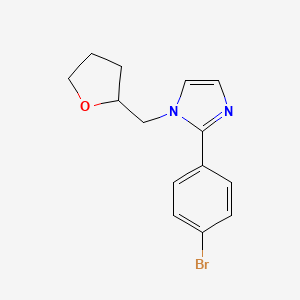
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMICA and has a molecular formula of C10H8FNO3. FMICA is a derivative of indole and has a fluorine atom at position 4 and a methoxy group at position 7.
科学的研究の応用
FMICA has shown potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. FMICA has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, FMICA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models.
作用機序
The mechanism of action of FMICA is not fully understood, but it is believed to act on various molecular targets in the body. FMICA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. FMICA has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, FMICA has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
FMICA has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. FMICA has also been shown to protect against neuronal damage and improve cognitive function in animal models. Additionally, FMICA has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
FMICA has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it accessible for researchers. However, FMICA has some limitations, including its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on FMICA. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FMICA has shown promising results in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, more research is needed to fully understand the mechanism of action of FMICA and its potential applications in various fields of research.
合成法
The synthesis of FMICA involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenylethanone. This intermediate is then reduced to 2-amino-1-phenylethanone using sodium borohydride. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-1-phenylethyl)-2-oxoacetate. This intermediate is then cyclized using sodium hydride to form 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid.
特性
IUPAC Name |
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYGVDTKMOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)



![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)

![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)